(1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one
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Overview
Description
(1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound characterized by its unique bicyclic structure and the presence of an adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the adamantyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The adamantyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
(1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The unique structure of the compound makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The adamantyl group and oxadiazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one: shares similarities with other adamantyl-containing compounds and oxadiazole derivatives.
Adamantane: Known for its stability and use in drug design.
Oxadiazole Derivatives: Widely studied for their diverse biological activities.
Uniqueness
The uniqueness of This compound lies in its combination of the adamantyl group with the oxadiazole ring within a bicyclic framework. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H22N2O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1S,2S,5R)-2-[5-(1-adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C18H22N2O4S/c21-13-4-12(14-8-22-15(13)23-14)20-17(25)24-16(19-20)18-5-9-1-10(6-18)3-11(2-9)7-18/h9-12,14-15H,1-8H2/t9?,10?,11?,12-,14+,15+,18?/m0/s1 |
InChI Key |
WMNBRSOAKOGCEM-YTFNZORRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2CO[C@@H](C1=O)O2)N3C(=S)OC(=N3)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C(=S)O4)C5CC(=O)C6OCC5O6 |
Origin of Product |
United States |
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